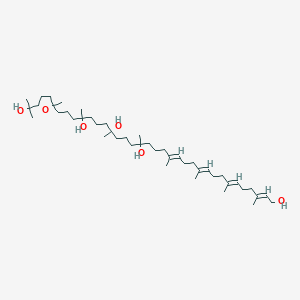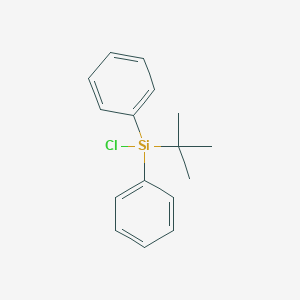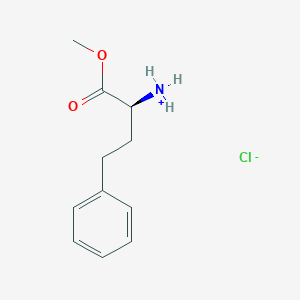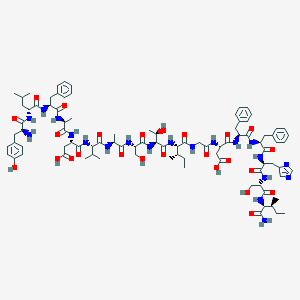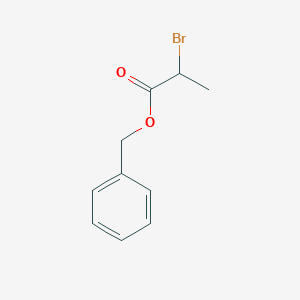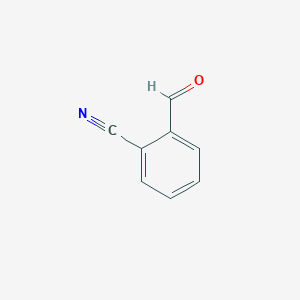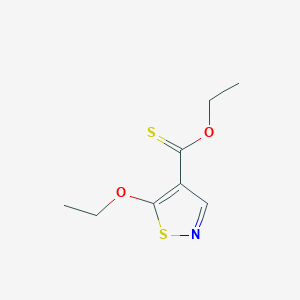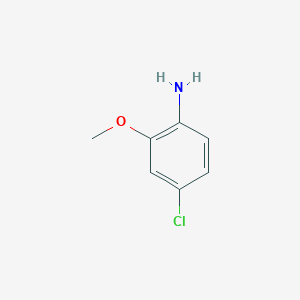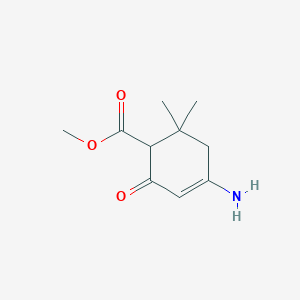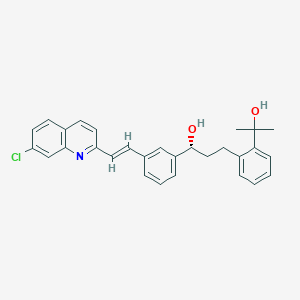
2-(2-(3(S)-(3-(2-(7-氯-2-喹啉基)乙烯基)苯基)-3-羟基丙基)苯基)-2-丙醇
描述
The compound appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a 7-chloro-2-quinolinyl moiety, which is a common feature in many biologically active compounds, including antimalarial drugs . The structure also suggests the presence of a biphenyl system and a propanol substituent, which may contribute to the compound's physicochemical properties and potential biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of quinolin-8-ols can be achieved through the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates . Similarly, the synthesis of related compounds with antimalarial activity involves a series of steps starting from substituted 1-phenyl-2-propanones, proceeding through various intermediates, and culminating in a final condensation with 4,7-dichloroquinoline . These methods highlight the complexity and the need for precise control over reaction conditions to achieve the desired quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be extensively studied using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods allow for the determination of structural parameters, spectroscopic characterization, and analysis of electronic properties . For example, the structural parameters of related quinoline dyes have been determined using DFT, and their electronic interactions and stabilization energies have been analyzed through Natural Bond Orbital (NBO) analysis . Such computational studies are essential for understanding the behavior of quinoline derivatives at the molecular level.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including those that form fluorescent derivatives, which are useful in analytical applications such as high-performance liquid chromatography (HPLC). For example, quinoxaline derivatives have been used as fluorescence derivatization reagents for alcohols, indicating the potential for the compound to be used in similar analytical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the optical and electronic properties of a quinoline derivative have been studied, revealing two optical bandgap values indicative of direct and indirect transitions, which are important for applications in semiconductors and solar cells . These properties, including bandgap, absorption index, and electrical conductivity, are crucial for understanding the potential technical applications of the compound.
科学研究应用
分析方法开发
- Amin、Cheng 和 Rogers (1995 年) 的一项研究重点是开发一种准确的测定方法,用于定量测定人血浆中的 MK-0476,这是一种白三烯 D4 受体拮抗剂。这涉及蛋白质沉淀和反相液相色谱,并采用荧光检测,可用于确定口服该药的人类血浆中的 MK-0476 浓度 (Amin、Cheng 和 Rogers,1995 年)。
药物化学和药物开发
- Zamboni 等人(1992 年)对一系列苯乙烯喹啉化合物进行了合成和构效关系研究,发现了强效且口服活性高的白三烯 D4 受体拮抗剂。这项研究证明了某些结构元素对结合和效力的重要性,为哮喘等疾病的有效治疗做出了贡献 (Zamboni 等人,1992 年)。
衍生物的合成和表征
- Werbel 等人(1986 年)的研究涉及合成一系列与该化合物相关的衍生物,并检查了它们的抗疟活性以及定量构效关系。本研究强调了特定分子修饰对增强抗疟效力的重要性 (Werbel 等人,1986 年)。
化学反应探索
- Mamedov 等人(1991 年)探讨了相关化合物与邻苯二胺反应的介质效应。他们的发现提供了对类似化合物在不同条件下的化学行为的见解,有助于更好地了解它们的反应性 (Mamedov 等人,1991 年)。
分析技术开发
- Lund 等人(2016 年)使用南极假丝酵母的脂肪酶 B 合成了 β 受体阻滞剂的构件块的对映异构体。这突出了生物催化在以高对映选择性生产药物中间体的潜力 (Lund、Bøckmann 和 Jacobsen,2016 年)。
微生物生物转化
- Shafiee、Motamedi 和 King (1998 年) 报告了抗哮喘药物孟鲁司特合成中关键中间体的微生物转化。他们分离并表征了一种负责此转化的 NADPH 依赖性酶,展示了微生物生物催化在药物合成中的作用 (Shafiee、Motamedi 和 King,1998 年)。
微波辅助合成
- 舒(2010 年)展示了一种该化合物的衍生物的微波辅助合成方法。该方法突出了使用现代合成技术来提高化学合成效率 (舒,2010 年)。
药物中间体合成
- 何等人(2012 年)提出了一种制备孟鲁司特关键中间体的新合成路线。这项工作为药物合成领域做出了贡献,展示了开发有效方法生产药物中间体的必要性 (何等人,2012 年)。
抗癌和抗炎研究
- Kotra、Ganapaty 和 Adapa (2010 年) 合成了一系列喹啉基查耳酮衍生物,包括该化合物,并评估了它们的抗癌和抗炎活性。此类研究对于识别新的潜在疗法至关重要 (Kotra、Ganapaty 和 Adapa,2010 年)。
未来方向
The future directions for this compound would depend on its intended applications. If it has biological activity, it could be further developed as a pharmaceutical or biotechnological tool. If it has unique physical or chemical properties, it could find use in materials science or other areas of chemistry .
属性
IUPAC Name |
(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-FCPABOFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol | |
CAS RN |
287930-77-2, 142569-70-8 | |
| Record name | 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287930-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montelukast alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTELUKAST ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



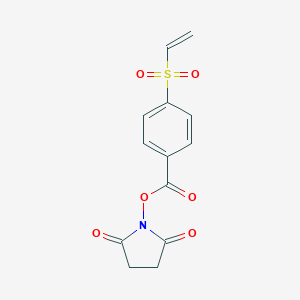
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
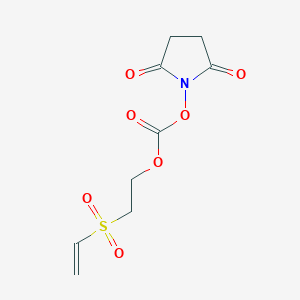
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
